Vanillate d'éthyle

Vue d'ensemble

Description

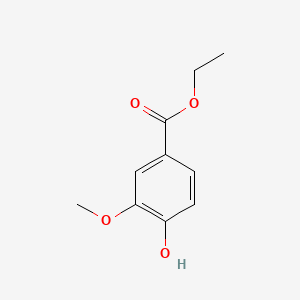

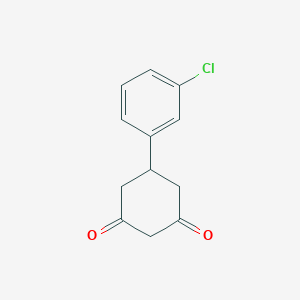

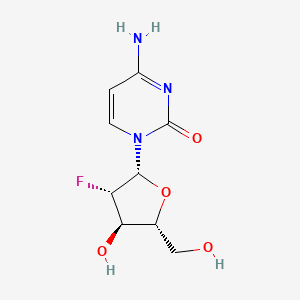

Le Vanillate d'éthyle, également connu sous le nom de 4-hydroxy-3-méthoxybenzoate d'éthyle, est un composé organique de formule moléculaire C10H12O4. C'est un ester dérivé de l'acide vanillique et il est couramment utilisé comme agent aromatisant en raison de son agréable arôme vanillé. Le this compound est un solide cristallin blanc soluble dans les solvants organiques et ayant un point de fusion d'environ 76-78 °C .

Applications De Recherche Scientifique

Ethyl Vanillate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antifungal activities.

Industry: Utilized as a flavoring agent in the food and beverage industry, as well as in cosmetics and personal care products

Mécanisme D'action

Target of Action

Ethyl vanillate, also known as Ethyl 4-hydroxy-3-methoxybenzoate, is an organic compound that has been found to exhibit robust antibacterial properties . Its primary targets are bacterial organisms such as Escherichia coli and Staphylococcus aureus . These bacteria are common pathogens that can cause various infections in humans.

Mode of Action

The interaction of Ethyl vanillate with its bacterial targets results in a disruption of their normal cellular functions . Ethyl vanillate’s mode of action is primarily attributed to its antioxidative properties . It has been shown to exhibit stronger activity than Trolox, a well-known antioxidant, in the ABTS •+ -scavenging assay .

Biochemical Pathways

The antioxidative properties of Ethyl vanillate affect various biochemical pathways. It is involved in the scavenging of ABTS •+ radicals, which are chemically reactive species containing oxygen that can cause damage to cells . By scavenging these radicals, Ethyl vanillate helps to protect cells from oxidative stress .

Pharmacokinetics

The antioxidative activity of vanillic acid esters, including ethyl vanillate, has been found to be strongly correlated to their lipophilicity . This suggests that the lipophilicity of Ethyl vanillate may influence its bioavailability and distribution within the body .

Result of Action

The result of Ethyl vanillate’s action at the molecular and cellular level is the protection of cells against free radical-induced damage . By scavenging harmful radicals, Ethyl vanillate helps to prevent cellular damage, thereby contributing to the maintenance of cellular health .

Action Environment

The action, efficacy, and stability of Ethyl vanillate can be influenced by various environmental factors. For instance, the lipophilicity of Ethyl vanillate, which can be influenced by the surrounding environment, plays a crucial role in its antioxidative activity . Therefore, factors that affect the lipophilicity of Ethyl vanillate could potentially influence its action and efficacy .

Analyse Biochimique

Biochemical Properties

Ethyl vanillate plays a significant role in biochemical reactions, particularly due to its antioxidative properties. It has been shown to interact with various free radicals, such as ABTS cation radicals, demonstrating stronger activity than well-known antioxidants like Trolox . The antioxidative activity of ethyl vanillate is strongly correlated with its lipophilicity, which enhances its protective effect against free radical-induced biomembrane damage . Additionally, ethyl vanillate has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity to reduce oxidative damage.

Cellular Effects

Ethyl vanillate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that ethyl vanillate can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, ethyl vanillate has been reported to affect cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production . These effects contribute to the overall cellular resilience against oxidative damage and stress.

Molecular Mechanism

At the molecular level, ethyl vanillate exerts its effects through several mechanisms. It can bind to and scavenge free radicals, thereby preventing oxidative damage to cellular components . Ethyl vanillate also interacts with specific enzymes, either inhibiting or activating them, to modulate biochemical pathways involved in oxidative stress and inflammation . Additionally, ethyl vanillate has been shown to influence gene expression by modulating transcription factors and signaling pathways that regulate antioxidant defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl vanillate have been observed to change over time. Ethyl vanillate exhibits good stability under various experimental conditions, maintaining its antioxidative properties over extended periods . Its efficacy may decrease over time due to gradual degradation or interaction with other compounds in the experimental setup . Long-term studies have shown that ethyl vanillate can provide sustained protection against oxidative damage, although its effectiveness may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of ethyl vanillate vary with different dosages in animal models. At low to moderate doses, ethyl vanillate has been shown to exert beneficial effects, such as enhanced antioxidant defense and reduced oxidative stress . At high doses, ethyl vanillate may exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the beneficial effects plateau or diminish beyond a certain dosage .

Metabolic Pathways

Ethyl vanillate is involved in several metabolic pathways, primarily those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity to neutralize reactive oxygen species . Additionally, ethyl vanillate can influence metabolic flux by modulating key enzymes in glycolysis and the tricarboxylic acid cycle, thereby affecting energy production and cellular metabolism . These interactions contribute to the overall metabolic balance and resilience against oxidative damage.

Transport and Distribution

Within cells and tissues, ethyl vanillate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . Ethyl vanillate’s lipophilicity allows it to accumulate in lipid-rich regions, such as cell membranes, where it can exert its antioxidative effects . Additionally, ethyl vanillate’s distribution within tissues may be influenced by its interactions with other biomolecules, affecting its localization and accumulation .

Subcellular Localization

Ethyl vanillate’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . In these compartments, ethyl vanillate can interact with localized enzymes and biomolecules, enhancing its antioxidative and protective effects . The subcellular localization of ethyl vanillate is essential for its ability to modulate specific biochemical pathways and cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Vanillate d'éthyle peut être synthétisé par estérification de l'acide vanillique avec de l'éthanol en présence d'un catalyseur acide tel que l'acide sulfurique. La réaction implique généralement le chauffage du mélange sous reflux pour faciliter la formation de l'ester. La réaction générale est la suivante :

Acide vanillique+ÉthanolH2SO4{_svg_2}Vanillate d'éthyle+Eau

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound peut impliquer l'utilisation de catalyseurs plus efficaces et de conditions de réaction optimisées afin d'accroître le rendement et de réduire les coûts de production. Le processus peut également inclure des étapes de purification telles que la recristallisation pour obtenir du this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le Vanillate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former de l'acide vanillique.

Réduction : La réduction du this compound peut produire de l'alcool vanillique.

Substitution : Le groupe méthoxy du this compound peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles tels que les ions hydroxyde ou les amines peuvent être utilisés en conditions basiques.

Produits principaux :

Oxydation : Acide vanillique.

Réduction : Alcool vanillique.

Substitution : Selon le nucléophile, divers produits substitués peuvent être formés.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Étudié pour ses propriétés antioxydantes et antimicrobiennes potentielles.

Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoires et antifongiques.

Industrie : Utilisé comme agent aromatisant dans l'industrie alimentaire et des boissons, ainsi que dans les produits cosmétiques et de soins personnels

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires et voies. Par exemple, ses propriétés antioxydantes sont attribuées à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif. De plus, ses effets antimicrobiens sont censés résulter de sa capacité à perturber les membranes cellulaires microbiennes et à inhiber la croissance des agents pathogènes .

Comparaison Avec Des Composés Similaires

Le Vanillate d'éthyle est similaire à d'autres esters de l'acide vanillique tels que le vanillate de méthyle et le vanillate de butyle. Il est unique par son équilibre entre lipophilie et hydrophilie, ce qui améliore sa solubilité et sa biodisponibilité. Comparé à l'acide vanillique, le this compound présente une activité antioxydante plus forte dans certains essais, ce qui en fait un composé plus efficace pour des applications spécifiques .

Composés similaires :

- Vanillate de méthyle

- Vanillate de butyle

- Acide vanillique

Le this compound se démarque par ses applications polyvalentes et ses propriétés chimiques uniques, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.

Propriétés

IUPAC Name |

ethyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAYRGBWOVHDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060670 | |

| Record name | 4-Hydroxy-3-methoxybenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-05-0 | |

| Record name | Ethyl vanillate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vanillate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl vanillate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-3-methoxybenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl vanillate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VANILLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V38JK4Z93O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethyl vanillate exhibit antifungal activity?

A1: While the exact mechanism remains unclear, studies suggest ethyl vanillate may exert fungistatic or fungicidal effects. In vitro research on Histoplasma capsulatum indicated growth inhibition at therapeutically achievable concentrations. [, ]

Q2: Can ethyl vanillate scavenge free radicals?

A2: Yes, ethyl vanillate possesses antioxidant properties. Research suggests it acts as a hydrogen peroxide scavenger, potentially contributing to its therapeutic effects against vitiligo, a skin condition linked to free radical damage. [, ]

Q3: What is the molecular formula and weight of ethyl vanillate?

A3: The molecular formula is C10H12O4, and the molecular weight is 196.20 g/mol.

Q4: Are there spectroscopic methods to characterize ethyl vanillate?

A4: Yes, techniques like UV-Vis, ATR-IR, 1H-NMR, 13C-NMR, and mass spectrometry have been employed to elucidate the structure of ethyl vanillate. []

Q5: Is there information available on the stability of ethyl vanillate under various conditions?

A5: While specific data on material compatibility is limited in the provided research, its presence in wine after aging suggests relative stability in that environment. Further research is needed to determine its performance under diverse conditions. [, ]

Q6: Does ethyl vanillate exhibit catalytic activity?

A6: The provided research does not mention any catalytic properties of ethyl vanillate.

Q7: Have computational methods been used to study ethyl vanillate?

A7: Yes, ligand-based pharmacophore modeling was used to screen for potential 17β-HSD2 inhibitors, leading to the identification of ethyl vanillate as a potential candidate. [, ]

Q8: How does modifying the structure of ethyl vanillate impact its anticholinesterase activity?

A8: Research indicates that the presence and position of hydroxyl (OH) and methoxy (OCH3) groups on the phenol ring influence its inhibitory activity against acetylcholinesterase and butyrylcholinesterase. Methyl and ethyl esters also exhibited stronger inhibition than their corresponding free acids. []

Q9: Has ethyl vanillate demonstrated efficacy in preclinical models of disease?

A9: While not specifically mentioned, a study on vitiligo found a significant change in pigmentation after topical application of ethyl vanillate in conjunction with phototherapy, indicating potential therapeutic benefits. []

Q10: Are there any known resistance mechanisms associated with ethyl vanillate?

A10: The provided research does not offer information on resistance mechanisms related to ethyl vanillate.

Q11: What is the safety profile of ethyl vanillate?

A11: While ethyl vanillate is generally considered safe for use in food flavorings, further research is needed to fully understand its potential toxicity and long-term effects. Early studies using high doses for fungal infections reported challenges achieving therapeutic blood concentrations without adverse effects. []

Q12: Are there specific strategies for targeted delivery or biomarkers associated with ethyl vanillate?

A12: The research provided does not delve into targeted delivery strategies, biomarkers, or specific diagnostic applications for ethyl vanillate.

Q13: What is known about the environmental impact and degradation of ethyl vanillate?

A13: The research provided does not address the ecotoxicological effects or degradation pathways of ethyl vanillate. Further investigation is necessary to understand its environmental fate and potential impact.

Q14: Is there information available on ethyl vanillate’s immunogenicity, interaction with drug transporters and metabolizing enzymes, or its biocompatibility and biodegradability?

A14: The research provided does not delve into these specific aspects of ethyl vanillate. Further investigations are required to gain a comprehensive understanding of its interactions with biological systems.

Q15: Are there viable alternatives to ethyl vanillate, and what is its historical context in research?

A15: While alternative antifungal agents and antioxidants exist, the research does not provide direct comparisons. Ethyl vanillate has a history dating back to at least the mid-20th century, with initial investigations into its antifungal properties. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

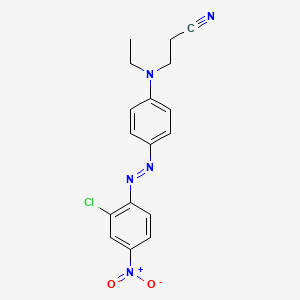

![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)